molecular formula C7H5Br2F B1337761 2-Bromo-4-fluorobenzyl bromide CAS No. 61150-57-0

2-Bromo-4-fluorobenzyl bromide

Cat. No. B1337761
CAS RN: 61150-57-0
M. Wt: 267.92 g/mol
InChI Key: QPLUIZXBWYUFMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves the use of halodeboronation reactions, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile . Similarly, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide shows the use of commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, indicating that halogenated benzyl compounds can be synthesized from readily available starting materials . The synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine via diazotization and bromination also highlights the versatility of bromination reactions in creating complex halogenated structures .

Molecular Structure Analysis

The molecular structure of halogenated benzyl compounds can be determined using X-ray diffraction techniques, as seen in the study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole . Computational studies using density functional theory (DFT) are also employed to predict and compare molecular structures, as demonstrated in the analysis of 2-fluoro-4-bromobenzaldehyde . These methods provide detailed insights into the geometric and electronic structure of halogenated aromatic compounds.

Chemical Reactions Analysis

Halogenated benzyl compounds can participate in various chemical reactions. For instance, the 2-bromobenzylidene group has been used as a protecting/radical-translocating group for 1,6-hydrogen transfer reactions . The synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction also exemplifies the reactivity of brominated benzyl compounds in forming new carbon-carbon double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzyl compounds are influenced by their molecular structure. The study of 2-fluoro-4-bromobenzaldehyde revealed that the presence of halogen atoms affects the compound's conformational preferences and rotational barriers . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene indicate that halogenated benzyl compounds can exhibit interesting photophysical characteristics, such as aggregation-induced emission (AIE) . Additionally, the synthesis and characterization of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide suggest potential applications in medicinal chemistry, possibly as anticancer agents .

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions:

    • Debbabi et al. (2005) explored the alkylation of sulfamic esters with 4-fluorobenzyl bromide, yielding either N-dialkyled products or corresponding ethers (Debbabi, Beji, & Baklouti, 2005).
    • Jing and Img (2003) reported the synthesis of two complexes involving 4-bromo-2-fluorobenzyl pyridinium and pyrazinium, highlighting the influence of cation size and nature on intermolecular interactions (Jing & Img, 2003).
  • Material Science and Crystallography:

    • Mohideen et al. (2017) synthesized 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, with potential as an anticancer agent, and analyzed its crystal structure (Mohideen et al., 2017).
    • Ni et al. (2005) characterized two ion-pair complexes, highlighting their structural and magnetic properties (Ni et al., 2005).
  • Nuclear Medicine and Imaging:

    • Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, used as intermediates in asymmetric synthesis of fluorinated α-amino acids for PET imaging (Zaitsev et al., 2002).
    • Ermert et al. (2004) compared methods for preparing 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in PET imaging (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
  • Chemical Education and Spectroscopy:

  • Organic Chemistry and Protective Groups:

    • Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, using a derivative of benzyl bromide, which offers stability under oxidizing conditions (Crich, Li, & Shirai, 2009).

Safety And Hazards

2-Bromo-4-fluorobenzyl bromide is considered hazardous. It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Irrit. 2, and Skin Corr. 1B . It is combustible and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLUIZXBWYUFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443823
Record name 2-Bromo-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzyl bromide

CAS RN

61150-57-0
Record name 2-Bromo-1-(bromomethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61150-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 7, Step C, 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide were reacted in 450 ml of carbon tetrachloride, yielding 107.8 g of impure 2-bromo-4-fluorobenzyl bromide (68% assay).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-4-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The reaction mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./4 mm Hg) gave the title product as colorless oil. Yield 20.4 g (76%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine 2-bromo-4-fluoro-1-methyl-benzene (15 g, 79.3 mmol), N-bromosuccinimide (18.08 g, 101.6 mmol), and 2,2-azobisisobutyronitrile (3.9 g, 23.8 mmol) in carbon tetrachloride (150 mL) in a round bottom flask fitted with a reflux condensor. Heat the mixture at reflux for 21 h. Cool the mixture and remove the solvent under reduced pressure. Suspend the crude mixture in DCM and wash with water. Wash the organics with aqueous saturated sodium chloride and dry over sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography (1% ethyl acetate in hexane→10% ethyl acetate in hexanes) to give the title compound as an oily white solid (18.5 g, 87%). GCMS m/z 268 [M]+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.08 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

A mixture of 2-Bromo-4-Fluorotoluene (46.6 g, 0.25 mol, Aldrich), N-bromosuccinimide (46.3 g, 0.26 mol, Aldrich) and benzoyl peroxide (0.5 g, 0.002 mol, Aldrich) in carbon tetrachloride (500 ml) was refluxed and illuminated (250 watt, infrared lamp) for 18 h. After cooling to room temperature, the succinimide was filtered and the filtrate was concentrated in vacuo. Chromatography on silica gel with hexanes as eluent gave 41.8 g (62%) of 2-bromo-1-(bromomethyl)-4-fluorobenzene as a white solid: mp 47°-49° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-bromo-4-fluorotoluene (50 g, 265 mmol) in CCl4 (1 L) was added NBS (52 g, 291 mmol) and 300 mg of benzoyl peroxide. The mixture was heated to reflux and stirred for 30 minutes under a sun lamp. The reaction mixture was cooled and filtered on a SiO2 pad eluted with hexanes. The filtrate was concentrated to give 70 g of the title compound as a colorless oil and used as such.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-fluorobenzyl bromide
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2-Bromo-4-fluorobenzyl bromide
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2-Bromo-4-fluorobenzyl bromide
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2-Bromo-4-fluorobenzyl bromide
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2-Bromo-4-fluorobenzyl bromide
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2-Bromo-4-fluorobenzyl bromide

Citations

For This Compound
4
Citations
M Rajšner, E Svátek, J Metyšová… - Collection of …, 1977 - cccc.uochb.cas.cz
… Bromination with N-bromosuccinimide yielded 2-bromo-4-fluorobenzyl bromide (IX) which reacted with sodium cyanide in dimethylformamide to (2-bromo-4-fluorophenyl)aceto- …
Number of citations: 5 cccc.uochb.cas.cz
HT Cai, YL Qian, YH Pan, MN Li, QT Liu, MY Ouyang… - Synthetic metals, 2014 - Elsevier
… 2-Fluoro-4-bromobenzyl bromide, 2-bromo-4-fluorobenzyl bromide, NiCl 2 ·6H 2 O, triphenylphosphine and all other solvents were obtained from commercial suppliers and were used …
Number of citations: 4 www.sciencedirect.com
M Zuccarello - 2022 - edoc.unibas.ch
Direct transition metal catalyzed C−H bond functionalization has emerged as a powerful strategy to form new C−C or C−X bonds over the past decades. Advantages such as no …
Number of citations: 0 edoc.unibas.ch
AM Linsenmeier, CM Williams… - European Journal of …, 2013 - Wiley Online Library
… General Procedure for the N-Alkylation of Bromine Compounds: A mixture of 2-bromo-4-fluorobenzyl bromide (1.00 equiv., 0.5 mmol, 134 mg), amine (3.00 equiv., 1.5 mmol), and …

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